4-Fluoro-2-(methylsulfonyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNIYDMDXQVUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700197 | |

| Record name | 4-Fluoro-2-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-21-7 | |

| Record name | 4-Fluoro-2-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Fluoro-2-(methylsulfonyl)aniline (CAS: 1197193-21-7): A Key Intermediate in Modern Drug Discovery

Abstract

4-Fluoro-2-(methylsulfonyl)aniline is a strategically important building block in medicinal chemistry and materials science.[1] Its unique trifunctionalized aromatic structure, featuring a nucleophilic amine, a metabolically robust fluorine atom, and an electron-withdrawing sulfonyl group, makes it a highly sought-after intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of this compound, intended for researchers, chemists, and drug development professionals. We will explore its physicochemical properties, propose a robust synthetic pathway with detailed experimental protocols, and delve into its critical applications, particularly in the design of next-generation kinase inhibitors. The narrative emphasizes the mechanistic rationale behind experimental choices, ensuring a blend of theoretical understanding and practical, field-proven insights.

Introduction & Strategic Importance

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and highly functionalized chemical intermediates. This compound (CAS: 1197193-21-7) has emerged as a premier example of such a compound.[1] The strategic placement of its functional groups offers a powerful toolkit for medicinal chemists.

The fluorinated aniline moiety is a privileged scaffold in numerous FDA-approved drugs, particularly within the class of protein kinase inhibitors.[2][3] The fluorine atom can significantly enhance metabolic stability, modulate the basicity (pKa) of the aniline nitrogen, and improve membrane permeability—all critical parameters in optimizing a drug candidate's pharmacokinetic profile.[4][5] Simultaneously, the methylsulfonyl group acts as a potent hydrogen bond acceptor and a strong electron-withdrawing group, influencing molecular conformation and target engagement. Its incorporation into drug candidates has been a successful strategy for improving potency and selectivity.[6] This guide serves to consolidate the technical knowledge surrounding this high-value intermediate, providing a foundational resource for its effective utilization in research and development.

Physicochemical & Computed Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1197193-21-7 | [7][8] |

| Molecular Formula | C₇H₈FNO₂S | [7][8] |

| Molecular Weight | 189.21 g/mol | [7] |

| Exact Mass | 189.02597783 u | [7] |

| Appearance | White to off-white solid (Predicted) | |

| Boiling Point | 386.4 ± 42.0 °C (Predicted) | [7] |

| Density | 1.374 ± 0.06 g/cm³ (Predicted) | [7] |

| XLogP3 | 1.1 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Rotatable Bonds | 1 | [7] |

| Topological Polar Surface Area | 68.5 Ų | [7] |

Synthesis & Mechanistic Rationale

While specific literature detailing the synthesis of this compound is sparse, a logical and efficient two-step pathway can be proposed based on established organosulfur chemistry. The strategy involves the initial synthesis of a thioether precursor, 4-Fluoro-2-(methylthio)aniline, followed by its selective oxidation to the target sulfone.

Proposed Synthetic Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. China CAS No.: 1197193-21-7|this compound Manufacturers - Cov Qauv Dawb - Alfa Tshuaj [mww.alfachemar.com]

physicochemical properties of 4-Fluoro-2-(methylsulfonyl)aniline

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-(methylsulfonyl)aniline

Introduction

This compound is a substituted aniline derivative that serves as a crucial building block in modern medicinal chemistry and materials science. Its unique trifunctional substitution pattern—an amine, a fluorine atom, and a methylsulfonyl group on an aromatic scaffold—imparts a distinct set of physicochemical properties that are highly sought after in the design of complex molecules. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability, while the electron-withdrawing sulfonyl group can modulate the basicity (pKa) of the aniline nitrogen and act as a hydrogen bond acceptor.[1][2][3] This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its properties in synthetic applications.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is registered under the following identifiers:

-

Chemical Name: this compound[4]

-

CAS Number: 1197193-21-7[4]

-

Molecular Formula: C₇H₈FNO₂S[4]

-

Synonyms: 4-fluoro-2-(methylsulfonyl)Benzenamine[4]

The structural arrangement of its functional groups is paramount to its chemical behavior.

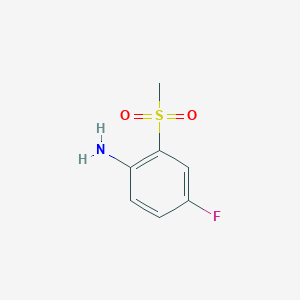

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The utility of a synthetic building block is defined by its physical and chemical properties. These parameters govern its solubility, reactivity, and pharmacokinetic potential when incorporated into a larger molecule. The properties of this compound are summarized below.

| Property | Value | Source | Significance in Application |

| Molecular Weight | 189.21 g/mol | [4] | Adheres to Lipinski's Rule of Five, making it suitable for developing orally bioavailable drug candidates. |

| Boiling Point | 386.4 ± 42.0 °C (Predicted) | [4] | High boiling point indicates low volatility and strong intermolecular forces, typical for solids at room temperature. |

| Density | 1.374 ± 0.06 g/cm³ (Predicted) | [4] | Useful for reaction scaling and process chemistry calculations. |

| XLogP3 | 1.1 | [4] | Indicates moderate lipophilicity. The hydrophilic sulfonyl group and amine balance the lipophilic aromatic ring and fluorine, providing a favorable profile for membrane permeability without excessive partitioning into fatty tissues.[3] |

| Hydrogen Bond Donor Count | 1 (from -NH₂) | [4] | The primary amine group can engage in hydrogen bonding, which is critical for receptor binding interactions. |

| Hydrogen Bond Acceptor Count | 4 (2 from -SO₂, 1 from -F, 1 from -N) | [4] | Multiple acceptor sites, particularly the sulfonyl oxygens, allow for strong, directional interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | 68.5 Ų | [4] | Suggests good potential for oral absorption and cell permeability, as it falls below the 140 Ų threshold often associated with poor bioavailability. |

| Rotatable Bond Count | 1 (C-S bond) | [4] | Low rotational freedom contributes to a more rigid conformation, which can be advantageous for achieving high-affinity binding to a target protein by reducing the entropic penalty. |

Spectroscopic Characterization Workflow

Structural verification is a non-negotiable step in synthesis. A combination of spectroscopic methods is required to confirm the identity and purity of this compound.

Caption: Standard workflow for spectroscopic verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide unambiguous confirmation.

-

¹H NMR: Expected signals would include a singlet for the methyl (CH₃) protons around 3.0-3.3 ppm, a broad singlet for the amine (NH₂) protons (which may be solvent-dependent), and a complex multiplet pattern for the three aromatic protons, influenced by both fluorine and sulfonyl substitution.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The methyl carbon would appear upfield, while the six aromatic carbons would have shifts determined by their substituents. Carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).[5]

-

¹⁹F NMR: A single resonance would be observed, with its chemical shift and coupling to adjacent protons providing definitive proof of the fluorine's position on the aromatic ring.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands.

-

N-H Stretch: A doublet (due to symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[6][7]

-

C-H Stretch: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.[8]

-

S=O Stretch: Two strong, sharp bands corresponding to the asymmetric and symmetric stretching of the sulfonyl (SO₂) group, typically found between 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. This is a highly diagnostic feature.

-

C-F Stretch: A strong absorption in the fingerprint region, typically between 1250-1000 cm⁻¹, confirming the presence of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at m/z 190.0336, corresponding to the exact mass of the protonated species (C₇H₉FNO₂S⁺).

Reactivity, Stability, and Applications

Chemical Stability and Handling

The molecule is generally stable under standard laboratory conditions, though like most anilines, it may be sensitive to light and air over long periods and should be stored in a cool, dark place under an inert atmosphere. It is incompatible with strong oxidizing agents. Safety protocols should include the use of personal protective equipment such as gloves and safety glasses, as related aniline compounds can cause skin, eye, and respiratory irritation.[9]

Reactivity and Synthetic Utility

The molecule's value lies in the differential reactivity of its functional groups.

-

The Amine Group: The primary amine is the most reactive site for nucleophilic chemistry. It can be readily acylated, alkylated, or used in diazotization reactions to introduce other functionalities. Its basicity is significantly reduced by the strong electron-withdrawing effects of the ortho-sulfonyl and para-fluoro substituents, making it a much weaker base than aniline itself. This modulation of pKa is a key strategy in drug design to control the ionization state of a molecule at physiological pH.[2]

-

The Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the sulfonyl and fluoro groups. However, the amine group is a strong activator, directing electrophiles to the positions ortho and para to it (positions 3 and 5). This allows for selective late-stage functionalization.

This combination of features makes this compound an invaluable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors and other pharmaceuticals where precise molecular recognition is essential.[10][11]

Illustrative Experimental Protocols

The following protocols are provided as illustrative examples of how this compound might be synthesized and analyzed. They are conceptual and must be adapted and optimized for specific laboratory conditions.

Conceptual Synthesis Workflow

A plausible synthetic route involves the construction of the substituted benzene ring through sequential, regioselective reactions.

Caption: A plausible synthetic pathway to the target molecule.

Methodology:

-

Thiomethylation: Start with a suitable precursor like 1-fluoro-2-nitrobenzene. React it with sodium thiomethoxide in a polar aprotic solvent (e.g., DMF, DMSO). The highly activated position ortho to the nitro group is susceptible to nucleophilic aromatic substitution, displacing a fluoride or other suitable leaving group to install the methylthio ether.

-

Oxidation: The resulting methylthio group is then oxidized to the methylsulfonyl group. This is reliably achieved using a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) in a solvent like dichloromethane or methanol/water. This step is typically high-yielding and clean.

-

Reduction: The final step is the reduction of the nitro group to the primary amine. Standard conditions, such as iron powder in acidic medium (e.g., HCl or acetic acid) or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), are effective for this transformation, yielding the final product.[12]

Protocol: Acquiring an IR Spectrum via ATR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FT-IR spectrometer is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small, representative amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is crucial for obtaining a high-quality, reproducible spectrum.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot. Label the significant peaks corresponding to the functional groups identified previously.

Conclusion

This compound is a sophisticated synthetic intermediate whose value is derived from a carefully orchestrated interplay of its constituent functional groups. Its moderate lipophilicity, extensive hydrogen bonding capability, and conformationally restrained structure make it an exemplary scaffold for modern drug design. A thorough understanding of its physicochemical properties, spectroscopic signatures, and chemical reactivity, as detailed in this guide, is essential for any researcher seeking to harness its full potential in the creation of novel, high-value molecules.

References

- Chem-Impex. (n.d.). 2-Fluoro-4-methylaniline.

- Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS.

- Ossila. (n.d.). 2-Fluoro-4-(trifluoromethyl)aniline | CAS Number 69409-98-9.

- ECHEMI. (n.d.). This compound | 1197193-21-7.

- ACUBIOCHEM. (n.d.). 2-Fluoro-4-(methylsulfonyl)aniline.

- Synquest Labs. (2016). 2-Fluoro-4-(methylsulfonyl)aniline Safety Data Sheet.

- MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.

- PubChem. (n.d.). 4-Fluoro-3-(methylsulphonyl)aniline.

- BLDpharm. (n.d.). 2-Chloro-4-fluoro-5-(methylsulfonyl)aniline.

- ChemicalBook. (2025). 4-(methylsulfonyl)aniline.

- ChemScene. (n.d.). 4-(Methylsulfonyl)aniline.

- Sigma-Aldrich. (n.d.). 4-(Methylsulfonyl)aniline | 5470-49-5.

- ChemWhat. (n.d.). 2-Fluoro-4-(methylsulfonyl)aniline CAS#: 832755-13-2.

- National Institute of Standards and Technology. (n.d.). p-Fluoroaniline.

- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development.

- ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6).

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.

- Illinois State University. (2015). Infrared Spectroscopy.

- Sigma-Aldrich. (n.d.). 4-Fluoroaniline 99% 371-40-4.

- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.

- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.

- The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube.

- PubChem. (n.d.). 4-Fluoroaniline.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. m.youtube.com [m.youtube.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. synquestlabs.com [synquestlabs.com]

- 10. chemimpex.com [chemimpex.com]

- 11. ossila.com [ossila.com]

- 12. researchgate.net [researchgate.net]

Introduction: The Analytical Imperative for 4-Fluoro-2-(methylsulfonyl)aniline

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2-(methylsulfonyl)aniline

This compound, a substituted aniline derivative, represents a class of compounds of significant interest in medicinal chemistry and material science. Its structural complexity, featuring a fluorine atom, an amino group, and a methylsulfonyl group on a benzene ring, makes it a versatile building block. The precise arrangement of these functional groups dictates its chemical reactivity, biological activity, and material properties. Therefore, unambiguous structural confirmation and purity assessment are paramount, necessitating a multi-faceted spectroscopic approach.

This guide provides an in-depth analysis of the core spectroscopic techniques required to fully characterize this compound. We will move beyond a mere presentation of data, focusing instead on the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers in drug development and chemical synthesis.

The fundamental properties of this molecule, identified by its CAS number 1197193-21-7, are summarized below[1][2].

| Property | Value |

| Chemical Formula | C₇H₈FNO₂S[1] |

| Molecular Weight | 189.21 g/mol [1] |

| Exact Mass | 189.02597783 u[1] |

| Predicted Density | 1.374 ± 0.06 g/cm³[1] |

| Predicted Boiling Point | 386.4 ± 42.0 °C[1] |

Workflow for Spectroscopic Elucidation

A robust characterization of a novel or synthesized compound like this compound follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive picture.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

Expertise & Experience: Causality in NMR

The choice of solvent is the first critical decision. Deuterated chloroform (CDCl₃) is a common starting point, but the amine protons may exchange or exhibit broad signals. Dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with the -NH₂ protons, resulting in sharper, more easily identifiable signals[3]. All chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

-

Methyl Protons (-SO₂CH₃): This will appear as a sharp singlet, integrating to 3 protons, typically in the range of δ 3.0-3.3 ppm. The strong deshielding effect of the two sulfonyl oxygens pulls this signal downfield.

-

Amine Protons (-NH₂): In DMSO-d₆, these protons will appear as a broad singlet integrating to 2 protons. Its chemical shift is concentration-dependent but can be expected around δ 5.0-6.0 ppm.

-

Aromatic Protons (-ArH): The three protons on the aromatic ring will exhibit a complex splitting pattern due to their unique positions relative to the three different substituents.

-

H-3: This proton is ortho to both the -SO₂CH₃ and -NH₂ groups. It will likely appear as a doublet.

-

H-5: This proton is ortho to the fluorine and meta to the -SO₂CH₃ group. It will be a doublet of doublets due to coupling with H-6 and the fluorine atom.

-

H-6: This proton is ortho to the -NH₂ group and meta to the fluorine. It will appear as a doublet of doublets.

-

¹³C NMR Spectroscopy: The Carbon Backbone and C-F Coupling

The ¹³C NMR spectrum reveals the number of unique carbon environments and, crucially, demonstrates the influence of the fluorine substituent through C-F coupling.

-

Methyl Carbon (-SO₂CH₃): A single peak, typically around δ 40-45 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The key feature will be the splitting of these signals due to coupling with the ¹⁹F nucleus.

-

C-4 (C-F): This carbon will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. This is the most definitive signal for confirming the position of the fluorine atom.

-

C-3 and C-5 (ortho to F): These carbons will exhibit a smaller two-bond coupling (²JCF) of around 20-25 Hz.

-

C-2 and C-6 (meta to F): These will show an even smaller three-bond coupling (³JCF) of about 5-10 Hz.

-

C-1 (para to F): This carbon will have a small four-bond coupling (⁴JCF) of 1-3 Hz.

-

Trustworthiness: Self-Validating Protocol for NMR Acquisition

-

Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. The higher field strength improves signal dispersion, which is critical for resolving the complex aromatic region[4].

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse spectrum with 16-32 scans.

-

Set the spectral width to cover a range from δ -1 to 12 ppm.

-

Process the data with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without sacrificing resolution.

-

Carefully phase and baseline correct the spectrum before integrating the signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum. Due to the lower sensitivity of ¹³C, 256-1024 scans may be required.

-

Set the spectral width from δ 0 to 200 ppm.

-

The presence of large C-F coupling constants provides an internal validation of the structure.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It works by detecting the absorption of infrared radiation by specific molecular vibrations.

Expertise & Experience: Interpreting Vibrational Modes

For this compound, the IR spectrum will be dominated by vibrations from the amine, sulfonyl, and fluoro-aromatic moieties.

-

N-H Stretch: The primary amine (-NH₂) will show two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations.

-

S=O Stretch: The sulfonyl group (-SO₂) is a very strong IR absorber. It will exhibit two intense bands corresponding to its asymmetric and symmetric stretches, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of these two strong bands is a clear indicator of the sulfonyl group.

-

C-F Stretch: The carbon-fluorine bond will produce a strong, characteristic absorption in the fingerprint region, usually between 1250-1000 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching appears above 3000 cm⁻¹, while the characteristic ring "breathing" C=C stretches are seen in the 1600-1450 cm⁻¹ region.

Trustworthiness: Self-Validating Protocol for IR Acquisition (ATR)

-

Instrument Preparation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method requires minimal sample preparation and provides high-quality, reproducible spectra.

-

Background Scan: Before analyzing the sample, run a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Interpretation: Correlate the major absorption bands with the expected functional groups. The simultaneous presence of the dual N-H, dual S=O, and strong C-F bands provides a high-confidence validation of the compound's gross structure.

Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through fragmentation patterns.

Expertise & Experience: Ionization and Fragmentation

Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely protonate the basic amine group to form the [M+H]⁺ ion.

-

Molecular Ion: The primary goal is to identify the protonated molecular ion [M+H]⁺. Given the molecular formula C₇H₈FNO₂S, the monoisotopic mass is 189.0260 u. Therefore, the [M+H]⁺ ion should be observed at m/z 190.0333. High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition[4].

-

Fragmentation Pattern: While ESI is soft, some fragmentation may occur. Likely fragmentation pathways include:

-

Loss of the methyl group (-CH₃) from the sulfonyl moiety.

-

Loss of the entire methylsulfonyl radical (•SO₂CH₃).

-

Cleavage of the C-S bond.

-

Caption: Key expected ions in the ESI mass spectrum of the target compound.

Trustworthiness: Self-Validating Protocol for MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Method Parameters:

-

Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode.

-

Perform an external or internal calibration to ensure high mass accuracy.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Calculate the mass error between the observed m/z and the theoretical m/z. An error of <5 ppm provides high confidence in the elemental formula.

-

Analyze any significant fragment ions to see if they correspond to logical losses from the parent structure.

-

Summary of Spectroscopic Data

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | -SO₂CH₃ | ~δ 3.1 ppm (s, 3H) | Deshielding by sulfonyl group. |

| -NH₂ | ~δ 5.5 ppm (br s, 2H) | Amine protons (in DMSO-d₆). | |

| Aromatic H | δ 6.8-7.8 ppm (m, 3H) | Complex splitting due to substituents. | |

| ¹³C NMR | -SO₂CH₃ | ~δ 42 ppm | Aliphatic carbon. |

| C-F | ~δ 160 ppm (d, ¹JCF ≈ 245 Hz) | Direct coupling to fluorine. | |

| Aromatic C | δ 110-150 ppm | Multiple signals with C-F coupling. | |

| IR | N-H stretch | 3300-3500 cm⁻¹ (2 bands) | Primary amine symmetric/asymmetric stretch. |

| S=O stretch | 1350-1300 & 1160-1120 cm⁻¹ (2 strong bands) | Sulfonyl asymmetric/symmetric stretch. | |

| C-F stretch | 1250-1000 cm⁻¹ (strong) | Halogen-carbon bond vibration. | |

| MS (ESI+) | [M+H]⁺ | m/z 190.0333 | Protonated molecular ion. |

Conclusion

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of NMR, IR, and Mass Spectrometry. NMR provides the detailed map of the C-H framework and substituent positions, IR confirms the presence of all key functional groups with high certainty, and high-resolution MS provides an unambiguous confirmation of the elemental composition. Following the rigorous, self-validating protocols outlined in this guide ensures that researchers and drug development professionals can proceed with confidence in the identity and purity of their materials, forming a solid analytical foundation for all subsequent research.

References

- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.

- This compound Formula - ECHEMI. (n.d.). ECHEMI.

- Supporting Information - General Information. (n.d.). Wiley-VCH.

- This compound: Your Key Intermediate for Advanced Synthesis. (n.d.). Volochem.

- NMR Solvent Data Chart. (n.d.). Cambridge Isotope Laboratories, Inc.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Fluoro-2-(methylsulfonyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-2-(methylsulfonyl)aniline (CAS No: 1197193-21-7).[1] As a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds, unambiguous structural confirmation is paramount.[2] This document serves as a resource for researchers, chemists, and drug development professionals, offering a detailed interpretation of its spectral features. We will explore the underlying principles of chemical shifts and spin-spin coupling, explain the experimental choices for data acquisition, and present a full spectral assignment grounded in the electronic effects of the fluoro, methylsulfonyl, and aniline functionalities.

Introduction: Structural and Electronic Context

This compound is a substituted aniline containing three electronically distinct functional groups that dictate its reactivity and its NMR spectral characteristics. A thorough understanding of these groups is essential for accurate spectral interpretation.

-

Amino Group (-NH₂): An activating, electron-donating group (EDG) through resonance, which tends to increase electron density (shield) at the ortho and para positions.

-

Fluoro Group (-F): Possesses a dual nature. It is strongly electron-withdrawing via induction due to its high electronegativity, but it is also a weak electron-donator through resonance. Its most significant impact in NMR is the introduction of spin-spin coupling to nearby ¹H and ¹³C nuclei.[3]

-

Methylsulfonyl Group (-SO₂CH₃): A powerful deactivating, electron-withdrawing group (EWG) through both induction and resonance.[4] It significantly deshields ortho and para positions, shifting their NMR signals downfield.

The interplay of these competing electronic effects results in a unique and predictable pattern of signals in the aromatic region of the NMR spectra.

Molecular Structure and Atom Numbering

The following diagram illustrates the standard numbering for the substituents and aromatic ring positions of this compound, which will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on a rigorous and well-controlled experimental setup. The protocol described here is a self-validating system designed to produce high-resolution spectra suitable for unambiguous structural elucidation.[5]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power and its ability to facilitate hydrogen exchange, often resulting in sharper amine proton signals. Chloroform-d (CDCl₃) is an alternative.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube and cap securely.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer's probe.

-

Lock the spectrometer on the deuterium signal from the solvent. This step is critical for maintaining magnetic field stability during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and distortion, leading to sharper lines and better resolution.

-

-

¹H NMR Data Acquisition:

-

Experiment: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Pulse Angle: A 30° pulse is typically used to allow for a shorter relaxation delay without saturating the signals.

-

Acquisition Time: 2-4 seconds to ensure adequate data point resolution.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans are usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

-

¹³C NMR Data Acquisition:

-

Experiment: A proton-decoupled pulse sequence with a 30° pulse angle (e.g., 'zgpg30' on Bruker systems). Proton decoupling simplifies the spectrum to singlets for carbons not coupled to fluorine.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly higher number of scans (e.g., 512-2048) is required to obtain a good signal-to-noise ratio.

-

NMR Analysis Workflow

The following diagram outlines the logical flow from sample preparation to final structural confirmation.

Caption: Standardized workflow for NMR sample analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environment. The spectrum is logically divided into the aliphatic and aromatic regions.

-

Aliphatic Region:

-

-SO₂CH₃ Protons: These three protons are chemically equivalent and are not coupled to any other protons. They appear as a sharp, intense singlet. Due to the strong deshielding effect of the sulfonyl group, this signal is expected to appear around δ 3.1-3.2 ppm . This is consistent with data from the isomeric compound 2-Fluoro-4-(methylsulfonyl)aniline, which shows this peak at δ 3.10 ppm.[6]

-

-NH₂ Protons: These two protons will appear as a broad singlet. The chemical shift is highly dependent on solvent, temperature, and concentration but is typically found in the δ 5.5-6.5 ppm range in DMSO-d₆.

-

-

Aromatic Region: The three aromatic protons (H3, H5, H6) are chemically distinct and exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

H3 Proton: This proton is positioned ortho to both the powerfully electron-withdrawing -SO₂CH₃ and -F groups, making it the most deshielded aromatic proton. It will be split by the fluorine atom with a three-bond coupling constant (³JHF ) of approximately 7-9 Hz and by the H5 proton with a four-bond meta-coupling (⁴JHH ) of ~2-3 Hz. The resulting signal is a doublet of doublets (dd) expected around δ 7.5-7.7 ppm .

-

H5 Proton: This proton experiences coupling from three different nuclei: an ortho coupling to H6 (³JHH ≈ 8-9 Hz), a meta coupling to H3 (⁴JHH ≈ 2-3 Hz), and a three-bond coupling to the fluorine atom (³JHF ≈ 9-11 Hz). This complex splitting pattern typically results in a doublet of doublet of doublets (ddd) , appearing in the range of δ 7.0-7.2 ppm .

-

H6 Proton: This proton is ortho to the electron-donating amino group, making it the most shielded aromatic proton. It is split by the adjacent H5 proton (ortho coupling, ³JHH ≈ 8-9 Hz) and by the fluorine atom through a four-bond coupling (⁴JHF ≈ 4-6 Hz). This signal will appear as a doublet of doublets (dd) around δ 6.8-7.0 ppm .

-

Summary of Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |

| ~ 7.60 | dd | ³JHF ≈ 8.0, ⁴JHH ≈ 2.5 | H3 |

| ~ 7.10 | ddd | ³JHF ≈ 10.0, ³JHH ≈ 8.5, ⁴JHH ≈ 2.5 | H5 |

| ~ 6.90 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 5.0 | H6 |

| ~ 6.20 | br s | - | -NH₂ |

| ~ 3.15 | s | - | -SO₂CH₃ |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals seven distinct carbon signals. The key diagnostic feature of this spectrum is the presence of large coupling constants between the carbon nuclei and the fluorine atom (¹⁹F, spin I=1/2).

-

Aliphatic Carbon:

-

-SO₂CH₃ Carbon: This methyl carbon appears as a singlet in the upfield region of the spectrum, typically around δ 43-45 ppm .

-

-

Aromatic Carbons: The chemical shifts are governed by substituent effects, and the multiplicities are determined by C-F coupling. The magnitude of the JCF coupling constant is highly dependent on the number of bonds separating the carbon and fluorine atoms.[7]

-

C4 (ipso- to F): This carbon is directly bonded to fluorine, resulting in a very large one-bond coupling constant (¹JCF ) of approximately 245-255 Hz.[8] The signal will be a doublet and is expected to be the most downfield aromatic carbon due to the direct attachment of the electronegative fluorine, appearing around δ 158-162 ppm .

-

C1 (ipso- to NH₂): This carbon is attached to the amino group. It will exhibit a small four-bond coupling to fluorine (⁴JCF ≈ 1-3 Hz), which may not be resolved, causing it to appear as a singlet or a narrow doublet. It is expected around δ 150-152 ppm .

-

C2 (ipso- to SO₂CH₃): This carbon, bonded to the sulfonyl group, will be significantly deshielded. It experiences a three-bond coupling to fluorine (³JCF ≈ 3-5 Hz), appearing as a doublet . Its chemical shift is predicted to be in the δ 125-128 ppm range.

-

C3 (ortho to F): This carbon will show a large two-bond coupling (²JCF ≈ 20-25 Hz), resolving into a clear doublet .[7] It is also deshielded by the adjacent sulfonyl group and is expected around δ 118-120 ppm .

-

C5 (ortho to F): Similar to C3, this carbon will also show a large two-bond coupling (²JCF ≈ 20-25 Hz), appearing as a doublet . Its chemical shift is predicted to be near δ 116-118 ppm .

-

C6 (meta to F): This carbon is the most shielded aromatic carbon due to the ortho amino group. It will show a smaller three-bond coupling to fluorine (³JCF ≈ 7-9 Hz), appearing as a doublet . It is expected to be found around δ 114-116 ppm .

-

Summary of Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) | Assignment |

| ~ 160.0 | d | ¹J ≈ 250 | C4 |

| ~ 151.0 | d | ⁴J ≈ 2 | C1 |

| ~ 126.5 | d | ³J ≈ 4 | C2 |

| ~ 119.0 | d | ²J ≈ 22 | C3 |

| ~ 117.0 | d | ²J ≈ 22 | C5 |

| ~ 115.0 | d | ³J ≈ 8 | C6 |

| ~ 44.0 | s | - | -SO₂CH₃ |

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. The chemical shifts are dictated by the combined electronic influence of the amine, fluoro, and methylsulfonyl substituents. The definitive features for structural confirmation are the complex splitting patterns in the aromatic region of the ¹H spectrum and, most critically, the characteristic C-F coupling constants observed in the ¹³C spectrum. These spectral fingerprints are indispensable for verifying the identity and purity of this important synthetic intermediate in any research or development setting.

References

-

Thompson, A., et al. (2002). Vibrational band intensities in substituted anilines. Royal Society Publishing. Available at: [Link]

-

Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Available at: [Link]

-

Choi, Y. S. (n.d.). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems. University of Idaho. Available at: [Link]

-

(n.d.). Supporting Information. American Chemical Society. Available at: [Link]

-

Kisiel-Nawrot, M., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. Pharmaceuticals (Basel). Available at: [Link]

-

PubChem. (n.d.). 4-Fluoro-3-(methylsulphonyl)aniline. PubChem. Available at: [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

Obydennov, D. L., et al. (2018). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molecules. Available at: [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]

-

(2007). Coupling of Protons with Fluorine Page. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Confirmation of introduction of sulfonyl groups. (a) NMR spectra of... ResearchGate. Available at: [Link]

Sources

Mass Spectrometry of 4-Fluoro-2-(methylsulfonyl)aniline: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric behavior of 4-Fluoro-2-(methylsulfonyl)aniline, a compound of interest in pharmaceutical research and development. By dissecting its physicochemical properties and leveraging established principles of mass spectrometry, this document offers a predictive analysis of its ionization and fragmentation patterns. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the structural elucidation of this and similar molecules. We will delve into the causal factors behind experimental choices, present self-validating protocols, and ground our analysis in authoritative scientific literature.

Introduction

This compound is an aromatic compound characterized by the presence of an aniline moiety, a fluorine atom, and a methylsulfonyl group. Its chemical structure suggests its potential as a versatile building block in the synthesis of novel pharmaceutical agents. The precise characterization of such molecules is paramount in drug discovery and development to ensure purity, identify metabolites, and understand potential degradation pathways. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts. This guide will focus primarily on predicting the fragmentation behavior of this compound under electron ionization (EI) conditions, a common and informative ionization technique.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is fundamental to designing an effective mass spectrometry experiment.

| Property | Value | Source |

| Chemical Formula | C7H8FNO2S | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| Monoisotopic Mass | 189.02597783 u | [1] |

| Appearance | Powder | [2] |

| Melting Point | 145-147°C | [3] |

These properties indicate that this compound is a solid at room temperature and possesses a molecular weight suitable for analysis by a wide range of mass spectrometers.

Mass Spectrometric Analysis

Sample Preparation and Introduction

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a common approach for volatile and semi-volatile compounds, this compound would first need to be dissolved in a suitable organic solvent such as methanol, acetonitrile, or dichloromethane.[4] The choice of solvent is critical to ensure sample solubility and compatibility with the GC system. Given its melting point, a heated injection port would be necessary to ensure complete volatilization of the analyte without thermal degradation.

Ionization: The Case for Electron Ionization (EI)

Electron Ionization (EI) is a highly reproducible and energetic ionization technique that induces significant fragmentation.[5] This extensive fragmentation provides a detailed molecular fingerprint, which is invaluable for structural elucidation and library matching. For this compound, EI is an appropriate choice due to its relatively low molecular weight and the stability of the aromatic ring, which is likely to result in a detectable molecular ion peak. A standard electron energy of 70 eV is typically employed to ensure consistent and reproducible fragmentation patterns.[4]

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 189) is anticipated to be driven by the presence of the aniline, fluoro, and methylsulfonyl functional groups. The following pathways are proposed based on established fragmentation mechanisms of related compounds.

Upon electron ionization, a radical cation (M•+) is formed at an m/z of 189. The stability of the aromatic ring should allow for a reasonably abundant molecular ion peak, which is crucial for determining the molecular weight of the compound.

A primary fragmentation event is often the cleavage of the S-CH3 bond, leading to the loss of a methyl radical (15 Da). This is a common fragmentation pathway for methyl sulfones.[1] This would result in a fragment ion at m/z 174 .

A characteristic fragmentation of aromatic sulfones and sulfonamides is the elimination of a neutral sulfur dioxide molecule (64 Da).[3][5][6] This rearrangement-driven process is often a dominant pathway. The loss of SO2 from the molecular ion would yield a fragment at m/z 125 .

Direct cleavage of the C-S bond can lead to two possible charged fragments. If the charge is retained on the aromatic portion, a fragment at m/z 110 would be observed. Conversely, if the charge is retained on the methylsulfonyl group, a fragment at m/z 79 ([CH3SO2]+) would be seen.

Anilines can undergo fragmentation through the loss of a hydrogen atom from the amine group, resulting in an [M-1]+ ion.[2] For this compound, this would lead to a fragment at m/z 188 . Another common fragmentation pathway for anilines involves the loss of HCN (27 Da), which could occur from subsequent fragments.[2]

The primary fragment ions will likely undergo further fragmentation. For instance, the ion at m/z 174 (resulting from the loss of •CH3) could subsequently lose SO2 to produce a fragment at m/z 110 . The ion at m/z 125 (from the loss of SO2) could potentially lose a fluorine atom (19 Da) to yield a fragment at m/z 106 .

Summary of Predicted Fragments

| m/z | Proposed Identity | Proposed Origin |

| 189 | [M]•+ | Molecular Ion |

| 174 | [M - •CH3]+ | Loss of a methyl radical |

| 125 | [M - SO2]•+ | Loss of sulfur dioxide |

| 110 | [C6H5FN]+ | Cleavage of the C-S bond |

| 79 | [CH3SO2]+ | Cleavage of the C-S bond |

Experimental Protocol: GC-MS Analysis

This section outlines a self-validating experimental protocol for the analysis of this compound using GC-MS.

Instrumentation

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization source.

-

Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column (or equivalent) is recommended for its versatility with aromatic compounds.[7]

Reagents and Materials

-

This compound: Analytical standard.

-

Solvent: HPLC-grade methanol or acetonitrile.

-

Helium: Carrier gas (99.999% purity).

GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C[4]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Mass Scan Range: m/z 40-400.[4]

Data Analysis

The acquired mass spectrum should be examined for the presence of the predicted molecular ion and key fragment ions. The relative abundances of these ions will provide a characteristic fingerprint of the molecule.

Visualizing the Process

Experimental Workflow

Caption: GC-MS experimental workflow for this compound.

Proposed Fragmentation Pathways

Caption: Predicted EI fragmentation of this compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the mass spectrometric analysis of this compound. By understanding the fundamental principles of ionization and fragmentation as they apply to the specific functional groups within this molecule, researchers can more effectively utilize mass spectrometry for its identification and characterization. The proposed fragmentation pathways and experimental protocol serve as a robust starting point for the analysis of this and structurally related compounds in the pursuit of novel pharmaceutical development.

References

-

Electron Ionization Mass Spectrometry of Halogenated Anilines. Jariwala, Freneil B.; Attygalle, Athula B. Morawa. [Link]

-

Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. [Link]

-

Mass spectral fragmentations of sulfonates. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

-

4-Fluoro-3-(methylsulphonyl)aniline. PubChem. [Link]

-

Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central. [Link]

-

2-Fluoro-4-(methylsulfonyl)aniline CAS#: 832755-13-2. ChemWhat. [Link]

-

Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry. [Link]

-

Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

-

Electron Ionization. Chemistry LibreTexts. [Link]

-

4-(methylsulfonyl)aniline. LookChem. [Link]

-

2-Fluoro-4-(methylsulfonyl)aniline CAS NO.832755-13-2. LookChem. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. whitman.edu [whitman.edu]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Theoretical Deep Dive into 4-Fluoro-2-(methylsulfonyl)aniline: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical exploration of 4-Fluoro-2-(methylsulfonyl)aniline, a pivotal intermediate in the synthesis of advanced pharmaceuticals and materials.[1] While extensive experimental research underscores its utility, a dedicated theoretical investigation into its structural and electronic properties is paramount for optimizing its application in drug design and development. This document bridges that gap by outlining a robust computational framework using Density Functional Theory (DFT) to elucidate the molecule's fundamental characteristics. We will delve into its optimized molecular geometry, electronic properties, spectroscopic signatures, and potential intermolecular interactions. The insights gleaned from these theoretical studies are crucial for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile scaffold.

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

This compound (CAS: 1197193-21-7) is a fluorinated aniline derivative that has garnered significant attention as a versatile building block in organic synthesis.[1] Its structure, featuring a fluorine atom, an amino group, and a methylsulfonyl group attached to a benzene ring, imparts a unique combination of electronic and steric properties. The incorporation of fluorine in drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2][3] The methylsulfonyl group, a strong electron-withdrawing group, further modulates the electronic landscape of the aniline ring, influencing its reactivity and potential interactions with biological targets. Understanding these properties at a quantum mechanical level is essential for rational drug design and the development of novel therapeutic agents.

This guide will present a theoretical investigation of this compound, providing a foundational understanding of its intrinsic properties. By employing computational chemistry, we can predict and analyze characteristics that are often challenging to probe experimentally, thereby accelerating the drug discovery process.

Theoretical Methodology: A Framework for In-Silico Analysis

To conduct a thorough theoretical investigation of this compound, a systematic computational approach is necessary. Density Functional Theory (DFT) has proven to be a powerful and accurate method for studying the electronic structure and properties of organic molecules.[4][5]

Computational Protocol

The following workflow outlines a standard and reliable protocol for the theoretical characterization of this compound.

Caption: A typical workflow for DFT calculations.

Level of Theory

The choice of the functional and basis set is critical for obtaining accurate results. A widely used and well-validated combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for predicting geometries, electronic properties, and vibrational frequencies.

Predicted Molecular and Electronic Structure

The theoretical calculations would provide a detailed picture of the three-dimensional structure and electron distribution of this compound.

Optimized Molecular Geometry

The geometry optimization would yield the most stable conformation of the molecule. The key structural parameters, including bond lengths, bond angles, and dihedral angles, can be extracted and analyzed.

| Parameter | Predicted Value (Å or °) |

| C-F Bond Length | ~1.35 |

| C-S Bond Length | ~1.77 |

| S=O Bond Length | ~1.45 |

| C-N Bond Length | ~1.40 |

| C-S-C Bond Angle | ~104 |

| O-S-O Bond Angle | ~120 |

Note: These are anticipated values based on typical bond lengths and angles for similar functional groups.

Caption: 2D representation of this compound.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap | ~ 5.0 |

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. The distribution of the HOMO and LUMO densities would likely show the HOMO localized on the aniline ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be distributed over the methylsulfonyl group and the benzene ring, suggesting these as potential sites for nucleophilic attack.

Predicted Spectroscopic Properties

Theoretical calculations can provide valuable predictions of various spectroscopic data, which can be used to confirm the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The calculated vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3400-3500 | Symmetric & Asymmetric Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| S=O (sulfonyl) | 1300-1350 & 1150-1200 | Asymmetric & Symmetric Stretching |

| C-F (fluoro) | 1000-1100 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F) provide a powerful tool for structure elucidation. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. The presence of the electron-withdrawing fluorine and methylsulfonyl groups would significantly influence the chemical shifts of the aromatic protons and carbons.

Implications for Drug Design and Development

The theoretical insights into the properties of this compound have direct implications for its application in drug discovery.

-

Rational Drug Design: The predicted electrostatic potential map can guide the design of molecules with improved binding affinity to target proteins by identifying regions of positive and negative potential for potential hydrogen bonding or other non-covalent interactions.

-

Metabolic Stability: The presence of the fluorine atom is known to block sites of metabolism.[3] Theoretical calculations can help predict the most likely sites of metabolic attack, allowing for further chemical modifications to enhance the drug's half-life.

-

Reactivity and Synthesis: Understanding the molecule's reactivity through FMO analysis can aid in optimizing synthetic routes and predicting potential side reactions.[6]

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. The proposed DFT calculations would provide invaluable insights into its molecular and electronic structure, spectroscopic properties, and reactivity. This information is critical for researchers and scientists working on the synthesis of novel pharmaceuticals and materials. By leveraging the power of computational chemistry, we can accelerate the design and development of next-generation therapeutic agents that incorporate this important chemical scaffold.

References

- Vertex AI Search. 4-Fluoro-2-(methylsulfonyl)

- PubChem. 4-Fluoro-3-(methylsulphonyl)aniline.

- MDPI. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.

- European Journal of Chemistry. Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline.

- ECHEMI. 1197193-21-7, this compound Formula.

- PubMed. Applications of fluorine-containing amino acids for drug design.

- PubMed. Fluorine in drug design: a case study with fluoroanisoles.

- ResearchGate.

- PubChem. 4-Fluoroaniline.

- BenchChem. Application Note: Spectroscopic Analysis of 4-Fluoroanisole by FT-IR and Mass Spectrometry.

- BenchChem. Solubility Profile of 4-Fluoro-2-methoxy-N-methylaniline: A Technical Guide.

- PubMed Central. Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | European Journal of Chemistry [eurjchem.com]

- 5. Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Determining the Solubility Profile of 4-Fluoro-2-(methylsulfonyl)aniline in Organic Solvents

An In-depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, bioavailability, and purification strategies. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-Fluoro-2-(methylsulfonyl)aniline, a vital building block in modern synthetic chemistry. This document moves beyond a simple data repository, offering a detailed methodological approach grounded in first principles of physical organic chemistry and established analytical standards. It is designed for researchers, process chemists, and drug development professionals who require a robust and reliable methodology for generating and interpreting solubility data.

Part 1: Foundational Principles & Predictive Analysis

Before embarking on experimental determination, a thorough understanding of the solute and its potential interactions with various solvents is paramount. This predictive analysis not only guides solvent selection but also provides a theoretical framework for interpreting experimental results.

1.1 Physicochemical Profile of this compound

This compound is a substituted aniline with a molecular formula of C₇H₈FNO₂S and a molecular weight of 189.21 g/mol [1]. Its structure dictates its solubility behavior.

-

Structure:

/ \ F-C C-SO₂CH₃ \ / CH=CH

-

Key Functional Groups & Their Influence:

-

Aniline Moiety (-NH₂): The primary amine group is a key site for hydrogen bonding, acting as a hydrogen bond donor. Its basicity means that solubility can be significantly enhanced in acidic media through salt formation, though this guide focuses on neutral organic solvents.

-

Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, electron-withdrawing group. The oxygen atoms are strong hydrogen bond acceptors. This group significantly increases the molecule's overall polarity and melting point, suggesting that substantial energy is required to break its crystal lattice.

-

Fluorine Atom (-F): As the most electronegative element, fluorine contributes to the molecule's polarity. However, it is a very weak hydrogen bond acceptor and its impact on hydrogen bonding is minimal compared to the other functional groups.

-

Aromatic Ring: The benzene ring provides a nonpolar surface area, allowing for van der Waals interactions and potential π-π stacking.

-

Physical Properties: The compound is a solid at room temperature, with a reported melting point of 145-147 °C for the related isomer, 2-Fluoro-4-(methylsulfonyl)aniline[2][3]. A high melting point generally correlates with strong crystal lattice energy, which must be overcome by solvent-solute interactions, often indicating lower solubility in non-polar solvents.

1.2 The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" remains a powerful, albeit qualitative, tool for initial solvent screening[4][5]. It posits that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.

-

Predicted Solubility:

-

High Solubility Expected in: Polar aprotic solvents (e.g., DMSO, DMF, NMP) and polar protic solvents capable of hydrogen bonding (e.g., alcohols like methanol, ethanol). The strong hydrogen bond accepting capability of the sulfonyl group and the donating/accepting nature of the amine group should lead to favorable interactions.

-

Moderate Solubility Expected in: Solvents of intermediate polarity like esters (ethyl acetate) and ketones (acetone). These can act as hydrogen bond acceptors but lack the donor capability of protic solvents[6].

-

Low to Negligible Solubility Expected in: Nonpolar solvents such as hydrocarbons (hexane, heptane) and aromatic hydrocarbons (toluene). The energy gained from solute-solvent interactions in these media is unlikely to overcome the strong solute-solute interactions in the crystal lattice[7].

This predictive framework is the basis for designing an efficient experimental screening protocol.

Part 2: A Validated Experimental Workflow for Solubility Determination

Generating reliable solubility data requires a systematic and rigorous experimental approach. The following sections detail a self-validating workflow, from initial screening to precise quantitative measurement, based on internationally recognized principles such as those outlined in OECD Test Guidelines[8][9][10].

2.1 Workflow for Solubility Profile Generation

The logical flow ensures that effort is used efficiently, starting with broad screening and progressing to meticulous quantitative analysis only on the most relevant solvent systems.

Caption: Workflow for quantitative analysis using HPLC-UV.

3.2 Protocol 3: HPLC-UV Method for Concentration Measurement

Objective: To accurately measure the concentration of the dissolved analyte in the filtered samples from Protocol 2.

Methodology:

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[11]

-

Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with 0.1% formic acid to ensure good peak shape.[11]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by running a UV scan of a standard solution to find the absorbance maximum (λmax), likely in the 240-260 nm range.

-

Injection Volume: 10 µL.

-

Calibration Curve Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions to create a minimum of five calibration standards that bracket the expected concentration of the diluted samples.

-

Analysis:

-

Inject the calibration standards in order of increasing concentration to generate a calibration curve. Plot peak area versus concentration and perform a linear regression. The correlation coefficient (R²) must be >0.999 for a reliable curve.

-

Inject the diluted samples from the solubility experiment. Ensure the peak areas fall within the range of the calibration curve.

-

Calculation:

-

Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

-

Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

Solubility (mg/mL) = Concentration_measured (mg/mL) × Dilution_Factor

Part 4: Data Presentation & Safety

4.1 Summarizing Quantitative Data

All experimentally determined solubility data should be compiled into a clear, concise table for easy comparison and reference.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| ---------------------- | ------------------ | :----------------: | :----------------: |

| e.g., n-Heptane | Nonpolar | TBD | TBD |

| e.g., Toluene | Nonpolar Aromatic | TBD | TBD |

| e.g., Ethyl Acetate | Intermediate Polar | TBD | TBD |

| e.g., Acetone | Polar Aprotic | TBD | TBD |

| e.g., Methanol | Polar Protic | TBD | TBD |

| e.g., Acetonitrile | Polar Aprotic | TBD | TBD |

| e.g., DMSO | Polar Aprotic | TBD | TBD |

TBD: To Be Determined experimentally.

4.2 Mandatory Safety Precautions

As a responsible scientist, adherence to safety protocols is non-negotiable. Based on available safety data sheets (SDS) for related compounds, the following precautions should be observed:[2][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Spill & Waste: In case of a spill, collect the material carefully and dispose of it as hazardous chemical waste according to institutional guidelines. Do not let the product enter drains.

-

Storage: Store the compound in a tightly closed container in a cool, dry place.

Conclusion

This guide has outlined a comprehensive, science-driven approach to determining the solubility of this compound. By integrating theoretical prediction with rigorous, validated experimental and analytical protocols, researchers can generate highly reliable and reproducible data. This information is fundamental for making informed decisions in chemical process scale-up, crystallization development, and formulation, ultimately accelerating the path from laboratory discovery to commercial application.

References

- OECD (2025). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution.

- FILAB (n.d.). Solubility testing in accordance with the OECD 105.

- Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- OECD (n.d.). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- Scymaris (n.d.).

- OECD (1995). Test No.

- ECHEMI (n.d.). This compound.

- Unknown Author (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown Author (n.d.).

- Sigma-Aldrich (n.d.). 2-Fluoro-4-(methylsulphonyl)aniline.

- Khan Academy (n.d.). Solubility of organic compounds (video).

- Cengage Learning (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown Author (n.d.).

- LibreTexts Chemistry (2022). 3.3: Choice of Solvent.

- LibreTexts Chemistry (2022). 3.3C: Determining Which Solvent to Use.

- Benchchem (n.d.). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.

- Sigma-Aldrich (2024).

- Merck Millipore (n.d.).

- Unknown Author (2024).

- Fisher Scientific (2025).

- Synquest Labs (n.d.). 2-Fluoro-4-(methylsulfonyl)

- Loba Chemie (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS.

- ChemWhat (n.d.). 2-Fluoro-4-(methylsulfonyl)aniline CAS#: 832755-13-2.

- University of Rochester, Department of Chemistry (n.d.).

- Benchchem (n.d.).

- Benchchem (n.d.). Solubility Profile of 4-Fluoro-2-methoxy-N-methylaniline: A Technical Guide.

- Benchchem (n.d.).

Sources

- 1. echemi.com [echemi.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. chemwhat.com [chemwhat.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. filab.fr [filab.fr]

- 9. oecd.org [oecd.org]

- 10. Water Solubility | Scymaris [scymaris.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Electronic Properties of 4-Fluoro-2-(methylsulfonyl)aniline: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 4-Fluoro-2-(methylsulfonyl)aniline, a critical building block in contemporary pharmaceutical and materials science. For researchers, scientists, and drug development professionals, understanding the intricate electronic landscape of this molecule is paramount for optimizing its application in complex syntheses. This document synthesizes theoretical principles with actionable experimental protocols, offering a robust framework for the characterization and strategic utilization of this versatile intermediate. We will delve into the synergistic effects of the fluoro and methylsulfonyl substituents on the aniline scaffold, providing both predictive insights and the methodologies to empirically validate them.

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

This compound, with the chemical formula C₇H₈FNO₂S, has emerged as a valuable intermediate in the synthesis of novel therapeutic agents.[1][2] Its utility is derived from the unique combination of a nucleophilic amino group, an aromatic scaffold, and two powerful electron-withdrawing groups: a fluorine atom at the 4-position and a methylsulfonyl group at the 2-position.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4] The methylsulfonyl group, a strong electron-withdrawing moiety, further modulates the electronic and physicochemical properties of the parent aniline, influencing its reactivity and potential interactions within a biological system.[5] This guide will dissect the electronic consequences of this specific substitution pattern, providing a foundational understanding for its rational application in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1197193-21-7 | [1] |

| Molecular Formula | C₇H₈FNO₂S | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| Predicted Density | 1.374 g/cm³ | [1] |

| Predicted Boiling Point | 386.4 °C | [1] |

| Topological Polar Surface Area | 68.5 Ų | [1] |

| XLogP3 | 1.1 | [1] |

Theoretical Framework: Unraveling the Electronic Landscape